molecular formula C7H3BrClIO2 B12319442 2-Bromo-4-chloro-5-iodobenzoic acid

2-Bromo-4-chloro-5-iodobenzoic acid

Cat. No.: B12319442
M. Wt: 361.36 g/mol
InChI Key: RUDLUDUHJDCMEX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-iodobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method involves the sequential halogenation of benzoic acid. For instance, starting with 2-bromo-5-iodobenzoic acid, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of such compounds often involves scalable processes that ensure high yield and purity. The process may include steps like nitration, halogenation, and purification through crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the specific reactions and conditions. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the original benzoic acid core .

Scientific Research Applications

2-Bromo-4-chloro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodobenzoic acid: Similar structure but lacks the bromine atom.

    2-Iodobenzoic acid: Contains only the iodine substituent.

    5-Bromo-2-chlorobenzoic acid: Lacks the iodine atom.

Uniqueness

2-Bromo-4-chloro-5-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring.

Properties

Molecular Formula

C7H3BrClIO2

Molecular Weight

361.36 g/mol

IUPAC Name

2-bromo-4-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrClIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

RUDLUDUHJDCMEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)C(=O)O

Origin of Product

United States

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